2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide
Description
Properties
IUPAC Name |
2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33N7O3S/c1-18-13-19(2)30(20(3)14-18)36-29(40)17-43-32-34-24-16-27(42-6)26(41-5)15-22(24)31-35-28(37-39(31)32)11-12-38-21(4)33-23-9-7-8-10-25(23)38/h7-10,13-16H,11-12,17H2,1-6H3,(H,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLIGQIFRMIJITL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)CCN5C(=NC6=CC=CC=C65)C)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide is a complex organic molecule that exhibits a range of biological activities. This article reviews its pharmacological properties, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a triazole ring, quinazoline , and benzo[d]imidazole moieties, which are known for their diverse biological activities. The structural complexity suggests potential interactions with various biological targets.
Antiviral Activity
Research indicates that compounds containing triazole and quinazoline structures have shown promising antiviral properties. For instance, triazole derivatives have been evaluated for their ability to inhibit viral replication. A study highlighted that certain triazole derivatives displayed significant activity against viral infections by interfering with viral enzymes or receptors essential for the viral life cycle .
Anticonvulsant Properties
The compound's structural components suggest potential anticonvulsant activity. Triazole derivatives have been systematically reviewed for their anticonvulsant effects in various animal models. In particular, modifications on the triazole nucleus have led to compounds that demonstrate efficacy in preventing seizures in rodent models using the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. The binding affinity to voltage-gated sodium channels (VGSCs) and GABA receptors has been established as a mechanism of action for these compounds .
Anticancer Activity
Benzimidazole derivatives, closely related to the compound , have been recognized for their anticancer properties. They function by inhibiting topoisomerases and other critical enzymes involved in DNA replication and repair. Recent studies have synthesized various benzimidazole derivatives that exhibit cytotoxic effects against different cancer cell lines, indicating a potential therapeutic role for related compounds like the one discussed here .
Study 1: Antiviral Efficacy
A recent study investigated the antiviral efficacy of a series of triazole compounds similar to our compound. The results showed that these compounds significantly reduced viral titers in infected cell lines, demonstrating their potential as therapeutic agents against viral infections.
Study 2: Anticonvulsant Evaluation
In another study focused on anticonvulsant activity, a series of triazole derivatives were tested in MES and PTZ models. The most potent compound exhibited an ED50 value of 23.4 mg/kg with a protective index (PI) greater than 25.6, suggesting a favorable safety profile alongside its efficacy .
Data Tables
| Activity Type | Compound | Model Used | ED50 (mg/kg) | Protective Index |
|---|---|---|---|---|
| Antiviral | Triazole Derivative | Cell Culture | N/A | N/A |
| Anticonvulsant | 2-((8,9-dimethoxy...) | MES | 23.4 | >25.6 |
| Anticancer | Benzimidazole Derivative | Various Cancer Lines | N/A | N/A |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps that typically include the formation of the triazoloquinazoline framework followed by the introduction of substituents such as thioether and acetamide groups. Techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly employed for structural elucidation. The detailed synthesis pathway often involves:
- Formation of the Triazoloquinazoline Core : This is achieved through cyclization reactions involving appropriate precursors.
- Thioether Formation : The introduction of sulfur-containing groups enhances biological activity.
- Acetamide Modification : This step is crucial for improving solubility and bioavailability.
Anticancer Activity
Research indicates that compounds similar to 2-((8,9-dimethoxy-2-(2-(2-methyl-1H-benzo[d]imidazol-1-yl)ethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-mesitylacetamide exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HeLa (cervical cancer). Results show promising cytotoxic effects, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. The incorporation of benzimidazole and triazole moieties is known to enhance antibacterial properties due to their ability to interact with bacterial enzymes .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar compounds:
Chemical Reactions Analysis
Thioether Reactivity
The thioether (–S–) group is prone to oxidation and nucleophilic substitution:
| Reaction Type | Conditions | Expected Product | Supporting Evidence |
|---|---|---|---|
| Oxidation | H₂O₂, peracetic acid, or mCPBA in polar solvents (e.g., CH₃COOH) | Sulfoxide (–SO–) or sulfone (–SO₂–) derivatives | Thioethers in similar triazoloquinazoline systems oxidize to sulfones under mild conditions. |
| Alkylation | Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃/DMF) | Sulfonium salts | Thioether nucleophilicity enables alkylation at sulfur. |
Acetamide Hydrolysis
The acetamide moiety (–NHCO–) may undergo hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Acidic | HCl (6M), reflux | Carboxylic acid (–COOH) | Requires prolonged heating due to steric hindrance from the mesityl group. |
| Basic | NaOH (aq.), Δ | Carboxylate salt | Likely slower due to electron-withdrawing effects of adjacent groups. |
Triazoloquinazoline Core Modifications
The fused triazolo[1,5-c]quinazoline system participates in electrophilic substitution and ring-opening reactions:
| Reaction Type | Site | Reagents | Outcome |
|---|---|---|---|
| Nitration | C-7 or C-10 | HNO₃/H₂SO₄ | Nitro group introduction, potentially enhancing bioactivity . |
| Reduction | Triazole ring | H₂/Pd-C | Ring opening to form diamino intermediates . |
Methoxy Group Demethylation
The 8,9-dimethoxy groups are susceptible to demethylation:
| Reagents | Conditions | Product |
|---|---|---|
| BBr₃ | Anhydrous CH₂Cl₂, −78°C | Catechol derivatives |
| HI (aq.) | Reflux | Hydroxyquinazoline analogs |
Benzoimidazole Reactivity
The 2-methyl-1H-benzo[d]imidazol-1-yl ethyl side chain enables:
-
Coordination Chemistry : Metal complexes with Pt(II) or Pd(II) via N-donor sites .
-
Protonation : pH-dependent solubility shifts in acidic media (e.g., pKa ~5–6) .
Substituent-Directed Reactions
The mesityl group (2,4,6-trimethylphenyl) influences reactivity through steric effects:
Q & A
Q. What are the common synthetic routes for synthesizing triazoloquinazoline derivatives like this compound?
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, triazole and quinazoline moieties can be constructed via nucleophilic substitution or condensation reactions under reflux conditions. Key intermediates, such as 2-mercaptobenzimidazole derivatives, are often prepared first, followed by coupling with thioacetamide groups using bases like potassium carbonate in polar aprotic solvents (e.g., DMF) . Ethanol or methanol is commonly used for recrystallization to improve purity .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on spectroscopic methods:
- NMR spectroscopy : - and -NMR confirm proton environments and carbon frameworks, such as methoxy (δ ~3.8–4.0 ppm) and mesityl methyl groups (δ ~2.2–2.4 ppm) .
- IR spectroscopy : Peaks near 1650–1700 cm indicate carbonyl (C=O) and thioamide (C=S) groups .
- Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to verify purity .
Q. What in vitro assays are suitable for preliminary biological screening?
Common assays include:
- Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme inhibition : COX-1/2 inhibition assays using fluorometric or colorimetric kits to assess anti-inflammatory potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example, flow chemistry techniques (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and reduce side reactions in multi-step syntheses . Statistical modeling (e.g., ANOVA) identifies critical factors affecting yield, such as excess thiol reagents or prolonged reflux times .
Q. How to address contradictory data in pharmacological assays (e.g., high in vitro activity vs. low in vivo efficacy)?
- Solubility/bioavailability : Perform logP measurements or HPLC-based solubility tests. Modify substituents (e.g., replace methoxy with hydroxyl groups) to enhance hydrophilicity .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., demethylation of methoxy groups) .
- Off-target effects : Conduct kinase profiling or proteome-wide screening to rule out non-specific binding .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with targets (e.g., COX-2 or EGFR kinases). For example, the triazole ring may form hydrogen bonds with catalytic lysine residues .
- MD simulations : Assess binding stability over 100+ ns trajectories in explicit solvent (e.g., TIP3P water) .
Q. How to design SAR studies for triazoloquinazoline derivatives?
Focus on modifying:
- Mesityl group : Replace with substituted aryl rings (e.g., 4-fluorophenyl) to explore steric/electronic effects .
- Benzoimidazole moiety : Introduce electron-withdrawing groups (e.g., -CF) to enhance electrophilicity .
- Thioacetamide linker : Substitute sulfur with oxygen or selenium to study chalcogen effects on bioactivity .
Data Contradiction Analysis
Q. Conflicting spectral data (e.g., unexpected -NMR shifts) arise during characterization. How to resolve this?
- Verify solvent effects : Deuterated DMSO vs. CDCl can shift peaks due to hydrogen bonding .
- Check tautomerism : Benzoimidazole and triazole moieties may exhibit prototropic tautomerism, altering peak splitting .
- Use 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments, such as overlapping quinazoline and mesityl signals .
Methodological Tables
Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Cyclization | POCl, 120°C, 6h | 75–85 | |
| 2 | Thioetherification | KCO, DMF, RT, 12h | 60–70 | |
| 3 | Recrystallization | Ethanol, −20°C | 95% purity |
Table 2. Common Biological Assays and Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
